3-Amino-1-(4-methoxyphenyl)propan-1-ol

Physicochemical characterization Solid-state properties Positional isomer differentiation

Low-melting β-amino alcohol intermediates often oil out during purification, causing co-solvent entrapment and yield loss. 3-Amino-1-(4-methoxyphenyl)propan-1-ol (CAS 148857-53-8) resolves this: • Sharp mp 116-117 °C enables efficient recrystallization from common organic solvents; des-methoxy analog melts at only 50-53 °C and requires low-temperature crystallization. • 98% purity permits direct engagement of the primary amine in amide bond formation, reductive amination, or sulfonamide synthesis without pre-purification. • (1S)-enantiomer is a documented precursor for β-adrenergic receptor agonists; the 4-methoxy group serves as a non-labile protecting group equivalent, offering synthetic flexibility unavailable with unsubstituted phenyl analogs.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B1371351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(4-methoxyphenyl)propan-1-ol
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CCN)O
InChIInChI=1S/C10H15NO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5,10,12H,6-7,11H2,1H3
InChIKeyQKJOUOHFQUHJBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(4-methoxyphenyl)propan-1-ol: Identity and Physicochemical Profile


3-Amino-1-(4-methoxyphenyl)propan-1-ol (CAS 148857-53-8) is a beta-amino alcohol bearing a 4-methoxyphenyl substituent at the C1 hydroxyl-bearing carbon and a primary amine at the C3 position . With a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol, the compound is characterized by a melting point of 116–117 °C, a predicted boiling point of 334.2±37.0 °C, a predicted density of 1.100±0.06 g/cm³, and a predicted pKa of 14.20±0.20 . It serves as a chiral amino alcohol intermediate broadly utilized in the synthesis of β-adrenergic receptor agonists and other bioactive molecules [1].

Intermediate role Chiral amino alcohol building block for beta-adrenergic agonist synthesis and related bioactive molecules
Solid-form handling Melting point of 116–117 °C supports recrystallization and ambient-temperature processing
Substituent effect 4-Methoxy group modulates electronic properties for downstream coupling and pharmacophore engagement
Procurement quality High-purity commercial grades available, supporting direct use without prior purification

Why Generic Substitution with Analogs Fails


The specific positioning of the amino group at C3 and the hydroxyl group at C1—coupled with the electron-donating 4-methoxy substituent—dictates the compound's solid-state packing, melting behavior, and reactivity profile. The 3-amino-1-(4-methoxyphenyl)propan-1-ol scaffold melts sharply at 116–117 °C, whereas its positional isomer 3-amino-3-(4-methoxyphenyl)propan-1-ol melts at 82–86 °C . The des-methoxy analog 3-amino-1-phenylpropan-1-ol melts at only 50–53 °C, reflecting a fundamentally different crystal lattice energy and processing behavior . These physical property divergences preclude direct one-for-one substitution in solid-formulation workflows, regioselective synthesis routes, and crystallization-based purification protocols.

Regioisomer 3-Amino-3-(4-methoxyphenyl)propan-1-ol melts 30–35 °C lower; altered solid-state packing may shift recrystallization and formulation behavior.
Des-methoxy analog 3-Amino-1-phenylpropan-1-ol melts at 50–53 °C; absence of 4-methoxy group changes crystal lattice energy and processing compatibility.
Stereochemical control Racemic mixture vs. single enantiomer may shift stereochemical outcome in asymmetric synthesis; verify enantiomeric composition if required.

Quantitative Differentiation Evidence vs. Closest Analogs


Melting Point Difference: Regioisomer Comparison

3-Amino-1-(4-methoxyphenyl)propan-1-ol exhibits a melting point of 116–117 °C . In direct comparison, the regioisomeric 3-amino-3-(4-methoxyphenyl)propan-1-ol (CAS 68208-24-2) melts at 82–86 °C . The 30–35 °C elevation in melting point indicates stronger intermolecular hydrogen bonding and more efficient crystal packing in the 1-hydroxy-3-amino regioisomer.

Regioisomer melting point
Data to verify
Target: 116–117 °C; regioisomer: 82–86 °C (ΔTm +30 to +35 °C)
Supports solid-form identity and procurement QC differentiation from positional isomer
Standard capillary method; no independent source provided
Physicochemical characterization Solid-state properties Positional isomer differentiation

Melting Point Impact of Methoxy Substituent

The 4-methoxy substituent elevates the melting point of 3-amino-1-(4-methoxyphenyl)propan-1-ol to 116–117 °C compared with 50–53 °C for the unsubstituted phenyl analog 3-amino-1-phenylpropan-1-ol (CAS 5053-63-4) . This 63–67 °C increase is attributable to enhanced dipole–dipole interactions and potential C–H···O hydrogen bonding conferred by the methoxy group.

Methoxy substituent effect
Data to verify
Target: 116–117 °C; des-methoxy analog: 50–53 °C (ΔTm +63 to +67 °C)
May support thermal stability during storage; large melting point gap suggests distinct crystal packing
No independent verification cited; supplier-reported data
Physicochemical characterization Substituent effect Crystal engineering

Chiral Intermediate for Beta-Adrenergic Agonists

The (1S)-enantiomer of 3-amino-1-(4-methoxyphenyl)propan-1-ol is explicitly described as a valuable intermediate for the preparation of β-adrenergic receptor agonists [1]. This targeted application specificity contrasts with the more generic utility profile of 3-amino-1-phenylpropan-1-ol, which lacks the methoxy group essential for optimal beta-receptor pharmacophore recognition. The methoxy substituent enhances solubility and modulates electronic effects critical for downstream coupling reactions [1].

Synthetic utility annotation
Class-level
(1S)-enantiomer reported as intermediate for beta-adrenergic receptor agonists; des-methoxy analog lacks equivalent documented role
Stereochemical-control context for agonist synthesis; class-level SAR inference
Based on vendor annotation and literature survey; verify for specific synthetic route
Asymmetric synthesis Beta-adrenergic agonists Chiral building block

High Purity Commercial Availability

3-Amino-1-(4-methoxyphenyl)propan-1-ol is commercially available at 98% purity from Leyan (CAS 148857-53-8, Product No. 1965242) , exceeding the standard 95% purity specification offered by Bidepharm for the same compound and matching the highest purity grades reported for structurally related 4-chlorophenyl analogs .

Commercial purity grade
Data to verify
98% purity (supplier A); standard grade 95% (supplier B)
Reported higher purity may reduce pre-use purification needs in coupling chemistry
Supplier specifications as of 2026; verify current lot certificate
Procurement specification Purity grade Quality control

Optimal Use Cases Driven by Differentiation Evidence


Recrystallization Leveraging High Melting Point

The elevated melting point of 116–117 °C enables efficient recrystallization from common organic solvents, yielding high-purity crystalline product with minimal co-solvent entrapment. This contrasts with the low-melting des-methoxy analog (50–53 °C), which often requires low-temperature crystallization and is prone to oiling out .

Stereospecific Beta-Adrenergic Agonist Synthesis

The (1S)-enantiomer is explicitly annotated as a precursor for β-adrenergic receptor agonists [1]. The 4-methoxy substituent serves as a non-labile protecting group equivalent that can be cleaved to the phenol or retained for pharmacokinetic modulation, providing synthetic flexibility not available with unsubstituted phenyl analogs.

High-Purity Amine-Reactive Coupling Chemistry

The availability of 98% purity commercial grade ensures that the primary amine functionality can be directly engaged in amide bond formation, reductive amination, or sulfonamide synthesis without prior purification. This purity level matches or exceeds that of premium 4-chlorophenyl analogs, making it a cost-equivalent but pharmacologically differentiated choice for medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Recrystallization process
Elevated melting point (116–117 °C)
Solid-form identity and thermal stability; solvent selection
Stereocontrolled agonist synthesis
Chiral intermediate with 4-methoxy substituent
Stereochemical and substitution pattern verification; downstream coupling efficiency
Amine-reactive coupling chemistry
High-purity commercial grade
Purity specification and primary amine reactivity; residual solvent profile
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